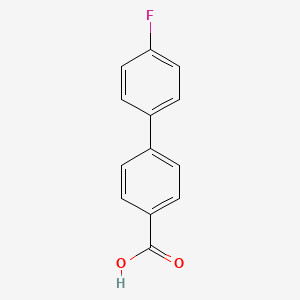

4-(4-Fluorophenyl)benzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWNTLBMNCXRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382219 | |

| Record name | 4-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-10-2 | |

| Record name | 4-(4-Fluorophenyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005731102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROPHENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UPF6UD3CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(4-Fluorophenyl)benzoic Acid: A Comprehensive Technical Guide

CAS Number: 5731-10-2

This technical guide provides an in-depth overview of 4-(4-Fluorophenyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and biological applications, supplemented with experimental protocols and pathway diagrams.

Physicochemical and Spectroscopic Data

This compound is a biphenyl (B1667301) carboxylic acid derivative characterized by the presence of a fluorine atom on one of the phenyl rings. This substitution significantly influences its electronic properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5731-10-2 | [1] |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 224-228 °C | |

| Solubility | Soluble in DMSO and methanol. | |

| pKa | ~4.5 |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.15 (s, 1H, COOH), 8.08 (d, J=8.4 Hz, 2H, Ar-H), 7.82 (dd, J=8.8, 5.6 Hz, 2H, Ar-H), 7.74 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (t, J=8.8 Hz, 2H, Ar-H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.2, 163.8 (d, J=247.5 Hz), 143.8, 136.2 (d, J=3.0 Hz), 131.2, 129.5 (d, J=8.2 Hz), 129.3, 127.1, 116.0 (d, J=21.6 Hz). |

| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1685 (C=O), 1605, 1520 (C=C, aromatic), 1230 (C-F). |

| Mass Spectrum (EI) | m/z 216 (M⁺), 199, 170, 152, 95. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 4-bromobenzoic acid and 4-fluorophenylboronic acid.

Materials:

-

4-bromobenzoic acid

-

4-fluorophenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Workflow Diagram:

Applications in Drug Development

This compound serves as a key intermediate in the development of novel therapeutic agents due to its structural features. The fluorinated biphenyl moiety can enhance metabolic stability and binding affinity to biological targets.

Anticancer Activity: Targeting the Bcl-2 Family

This compound has been identified as a binder of the anti-apoptotic protein Bcl-2 with a dissociation constant (Kd) of 400 μM.[2] Bcl-2 is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in cancer cells, contributing to their survival. By binding to the BH3 groove of Bcl-2, small molecules can disrupt the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis.

Bcl-2 Signaling Pathway in Apoptosis:

References

4-(4-Fluorophenyl)benzoic acid molecular weight

An In-depth Technical Guide on 4-(4-Fluorophenyl)benzoic acid

This technical guide provides a comprehensive overview of the physicochemical properties and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Physicochemical Properties

This compound, also known as 4'-Fluorobiphenyl-4-carboxylic acid, is a biphenyl (B1667301) derivative. Its core structure consists of two phenyl rings linked together, with a fluorine atom and a carboxylic acid group at opposing ends. This structure is of interest in medicinal chemistry and materials science.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol [1][2][3] |

| Exact Mass | 216.058655 u |

| CAS Number | 5731-10-2[2] |

Experimental Determination of Molecular Weight

The accurate determination of a compound's molecular weight is fundamental in chemical research and drug development. Mass spectrometry is a primary and highly accurate technique for this purpose.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of a small organic molecule like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To accurately determine the molecular weight of the analyte.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set up the ESI source in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to detect the deprotonated molecule [M-H]⁻.

-

Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For this compound, a range of m/z 100-500 would be appropriate.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ peak.

-

The m/z value of this peak will be approximately 215.20, from which the molecular weight of the neutral molecule can be calculated by adding the mass of a proton (approx. 1.008 u).

-

Compare the experimentally determined molecular weight to the theoretical molecular weight (216.21) to confirm the identity and purity of the compound.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the molecular weight determination process.

Biological Context and Signaling Pathways

While this compound itself is a chemical intermediate, it is structurally related to compounds that can act as inhibitors of the Bcl-2 family of proteins. These proteins are crucial regulators of apoptosis (programmed cell death).

The Bcl-2 Apoptotic Signaling Pathway

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines a cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate.

Small molecule inhibitors can target anti-apoptotic proteins like Bcl-2, disrupting their function and restoring the natural process of apoptosis. These inhibitors typically mimic the action of pro-apoptotic BH3-only proteins, binding to a groove on Bcl-2 and releasing pro-apoptotic proteins, which can then trigger cell death.

Signaling Pathway Diagram

The diagram below illustrates the intrinsic apoptotic pathway regulated by the Bcl-2 family and the potential intervention point for an inhibitor.

References

An In-depth Technical Guide to the Physical Properties of 4-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)benzoic acid is a fluorinated biphenyl (B1667301) carboxylic acid derivative. Its structural features, including the biphenyl backbone and the carboxylic acid moiety, make it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological interactions.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various scientific disciplines. The following table summarizes the key physical data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | N/A |

| Molecular Weight | 216.21 g/mol | N/A |

| Melting Point | 241 - 243 °C | [1] |

| Boiling Point | 369.4 ± 25.0 °C (Predicted) | N/A |

| pKa | 4.14 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | N/A |

| Appearance | White solid | [1] |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible physical property data. The following sections outline the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Workflow for Melting Point Determination

References

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-fluorophenyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The document details the prevalent Suzuki-Miyaura coupling and Grignard reaction methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two robust and versatile methods: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. Each pathway offers distinct advantages concerning starting materials, reaction conditions, and scalability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. For the synthesis of this compound, this involves the reaction of 4-fluorophenylboronic acid with a 4-halobenzoic acid derivative.

A common variation involves the use of an ester of the benzoic acid, such as ethyl 4-bromobenzoate (B14158574), which is subsequently hydrolyzed to yield the final carboxylic acid product. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Grignard Reaction

Quantitative Data Summary

The following tables summarize quantitative data associated with the primary synthesis pathways for this compound and its derivatives.

| Pathway | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Suzuki Coupling | 4-Fluorophenylboronic acid, Ethyl 4-bromobenzoate | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene (B28343) or 1,4-Dioxane (B91453)/Water | 80-100 | 2-12 | Not Specified | Not Specified | [1] |

| Suzuki Coupling | 3-Carboxyphenylboronic acid, Aryl bromide | Pd(EDTA), Na₂CO₃, TBAB | Water | 100 | 5 | 86 | Not Specified | [4] |

| Friedel-Crafts Acylation & Hydrolysis | m-Fluorotoluene, Trichloroacetyl chloride | AlCl₃ | 1,2-Dichloroethane | 0-10 | Not Specified | 61 (total) | 98.5 (HPLC) | [5] |

| Hydrolysis | 2-chloro-4-fluoro-5-nitrobenzotrichloride | H₂SO₄ | Water | 100-110 | 3 | 88 | 94.5 (HPLC) | [6] |

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol details the synthesis of ethyl 4-(4-fluorophenyl)benzoate, a precursor that can be hydrolyzed to this compound.

Materials and Equipment:

-

Dry Schlenk flask

-

Inert atmosphere (argon or nitrogen)

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

4-Fluorophenylboronic acid

-

Ethyl 4-bromobenzoate

-

Toluene or 1,4-Dioxane/Water (4:1)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 1 mol%), triphenylphosphine (0.04 mmol, 2 mol%), and potassium carbonate (3.0 mmol).[1]

-

Addition of Reactants: Add 4-fluorophenylboronic acid (1.2 mmol) and ethyl 4-bromobenzoate (1.0 mmol) to the flask.[1]

-

Solvent Addition: Add 10 mL of a suitable solvent, such as toluene or a 4:1 mixture of 1,4-dioxane and water.[1]

-

Reaction: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Workup: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.[1]

-

Extraction: Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.[1]

-

Washing: Combine the organic layers and wash with 20 mL of brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel.

Grignard Reaction Protocol

This protocol describes the synthesis of benzoic acid via a Grignard reagent, which can be adapted for this compound starting from a suitable fluorinated aryl halide.

Materials and Equipment:

-

Dry reaction flask with a condenser

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bromobenzene (B47551) (or a suitable 4-halofluorobenzene)

-

Dry ice (solid CO₂)

-

Dilute hydrochloric acid (HCl)

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Formation of the Grignard Reagent: In a dry reaction flask, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether. The reaction is often initiated with a small crystal of iodine or gentle heating. Once initiated, the reaction is exothermic and should be controlled.

-

Carbonation: In a separate beaker, place crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with stirring. A pasty mass will form. Continue stirring until all the solid CO₂ has sublimated.[3]

-

Hydrolysis: To the resulting carboxylate salt, slowly add dilute hydrochloric acid to protonate the salt and precipitate the benzoic acid.

-

Isolation: Cool the mixture in an ice bath and collect the precipitated benzoic acid by vacuum filtration.[3]

-

Purification: The crude product can be purified by recrystallization from water.[3]

Visualized Synthesis Pathways

The following diagrams illustrate the core synthetic pathways for this compound.

Caption: Suzuki-Miyaura coupling pathway for this compound synthesis.

Caption: Grignard reaction pathway for this compound synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chemistry-online.com [chemistry-online.com]

- 4. 3-(4-FLUOROPHENYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

Synthesis of 4-(4-Fluorophenyl)benzoic acid from ethyl 4-(4-fluorophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-fluorophenyl)benzoic acid from its ethyl ester, ethyl 4-(4-fluorophenyl)benzoate. The core of this process lies in the alkaline hydrolysis (saponification) of the ester, a fundamental and widely used transformation in organic synthesis. This document details the experimental protocol, presents key quantitative data, and includes spectroscopic characterization of both the starting material and the final product.

Core Synthesis: Alkaline Hydrolysis

The synthesis of this compound from ethyl 4-(4-fluorophenyl)benzoate is achieved through the cleavage of the ester bond under basic conditions. The reaction is typically carried out by heating the ester in a solution of a strong base, such as sodium hydroxide (B78521), in a mixed solvent system of ethanol (B145695) and water. The ethanol ensures the solubility of the organic ester, while the water facilitates the dissolution of the inorganic base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired this compound, which can then be isolated by filtration.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via alkaline hydrolysis.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-(4-fluorophenyl)benzoate | |

| Molecular Formula | C₁₅H₁₃FO₂ | [1] |

| Molecular Weight | 244.26 g/mol | [1] |

| Product | This compound | |

| Molecular Formula | C₁₃H₉FO₂ | |

| Molecular Weight | 216.21 g/mol | |

| Reaction Conditions | ||

| Base | Sodium Hydroxide (NaOH) | |

| Solvent | Ethanol/Water | |

| Temperature | Reflux (approx. 80-100 °C) | |

| Reaction Time | 1-4 hours | [2] |

| Yield | Typically high, often >90% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from ethyl 4-(4-fluorophenyl)benzoate.

Materials:

-

Ethyl 4-(4-fluorophenyl)benzoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter flask

-

Filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-(4-fluorophenyl)benzoate in a minimal amount of ethanol.

-

Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide in water. Add the aqueous sodium hydroxide solution to the ethanolic solution of the ester in the round-bottom flask.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If desired, the ethanol can be removed under reduced pressure using a rotary evaporator.

-

Acidification: Transfer the cooled reaction mixture to a beaker. Slowly add concentrated hydrochloric acid dropwise while stirring continuously. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate of this compound will form.

-

Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining inorganic salts.

-

Drying: Dry the purified this compound in a vacuum oven or by air drying.

Purification:

If further purification is required, the crude this compound can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Spectroscopic Characterization

The identity and purity of the starting material and the synthesized product can be confirmed using various spectroscopic techniques.

Table 1: Spectroscopic Data for Ethyl 4-(4-fluorophenyl)benzoate

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.10 (d, 2H), 7.61 (m, 2H), 7.55 (m, 2H), 7.14 (t, 2H), 4.40 (q, 2H), 1.41 (t, 3H) ppm | [1] |

| ¹³C NMR (CDCl₃) | Predicted shifts: ~166 (C=O), 163 (C-F), 145, 136, 131, 130, 129, 116 (Aromatic C), 61 (-OCH₂-), 14 (-CH₃) ppm | [1] |

| IR | Predicted peaks: ~1720 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (C-O stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-F stretch) | [1] |

| Mass Spec (EI) | m/z 244 (M⁺) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 13.1 (s, 1H, COOH), 8.0 (d, 2H), 7.8 (m, 2H), 7.7 (d, 2H), 7.3 (t, 2H) ppm | [4] |

| ¹³C NMR (DMSO-d₆) | δ 167.1, 163.5 (d, J=246 Hz), 144.5, 136.0, 131.2, 130.0 (d, J=8 Hz), 129.5, 116.0 (d, J=22 Hz) ppm | [4] |

| IR | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C=C aromatic stretch (~1600, 1500 cm⁻¹), C-F stretch (~1230 cm⁻¹) | [5] |

| Mass Spec (EI) | m/z 216 (M⁺) |

Visualizations

Reaction Mechanism: Alkaline Hydrolysis of an Ester

Caption: Mechanism of ester saponification.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis and purification workflow.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(4-fluorophenyl)benzoic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile properties imparted by the fluorinated biphenyl (B1667301) scaffold. This document details the primary synthetic pathways, including the Suzuki-Miyaura cross-coupling for the core structure and subsequent derivatization to form esters and amides. Experimental protocols and quantitative data are presented to aid in the practical application of these methods.

Synthesis of the this compound Core via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the pivotal carbon-carbon bond between a boronic acid and an aryl halide. A common approach involves the coupling of 4-fluorophenylboronic acid with a 4-halobenzoic acid derivative, such as ethyl 4-bromobenzenecarboxylate.[1] The subsequent hydrolysis of the ester yields the desired carboxylic acid.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate[1]

-

Reaction Setup: In a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), and a base like potassium carbonate (K₂CO₃).

-

Addition of Reactants: To the flask, add 4-fluorophenylboronic acid and ethyl 4-bromobenzoate.

-

Solvent Addition: Introduce a suitable solvent system, such as toluene or a mixture of 1,4-dioxane (B91453) and water.

-

Reaction: Stir the mixture at room temperature for a brief period to ensure homogeneity, then heat to a temperature between 80-100 °C.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Add ethyl acetate and water, then transfer to a separatory funnel.

-

Extraction: Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorophenylboronic acid | Ethyl 4-bromobenzoate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene/Water | 80-100 | 2-12 | High | [1] |

| 3-Carboxyphenylboronic acid | Aryl bromide | Pd(EDTA) (0.3) | - | Na₂CO₃ | Water | 100 | 5 | 86 | [2] |

| Phenylboronic acid | 4-Bromobenzoic acid | Pd/C (catalytic) | - | K₂CO₃ | Ethanol/Water | RT | 0.5 | High | [3][4] |

Derivatization of this compound

Once the core carboxylic acid is synthesized, it can be readily converted into a variety of derivatives, most commonly esters and amides. This typically involves an initial activation of the carboxylic acid, often by converting it to the more reactive acyl chloride.

Synthesis of 4-(4-Fluorophenyl)benzoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a crucial step for subsequent derivatization. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

Caption: Synthesis of 4-(4-Fluorophenyl)benzoyl Chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound.

-

Reagent Addition: Add an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Reaction: Gently reflux the mixture until the evolution of gas ceases.

-

Isolation: Remove the excess chlorinating agent by distillation under reduced pressure to obtain the crude 4-(4-fluorophenyl)benzoyl chloride, which can often be used in the next step without further purification.

Synthesis of Ester Derivatives

Ester derivatives of this compound can be prepared through several methods, including Fischer esterification of the carboxylic acid or by reacting the acyl chloride with an alcohol.

This method involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst.[4][6]

Caption: Fischer Esterification Workflow.

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Reflux the mixture for several hours. The reaction can be driven to completion by removing the water formed, for instance, with a Dean-Stark apparatus.

-

Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the ester with an organic solvent, wash, dry, and purify by distillation or chromatography.

A milder and often more efficient method is the reaction of 4-(4-fluorophenyl)benzoyl chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.[5]

-

Reaction Setup: Dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

-

Reagent Addition: Add pyridine or triethylamine, followed by the dropwise addition of 4-(4-fluorophenyl)benzoyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup and Purification: Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and remove the solvent. Purify the resulting ester by chromatography or recrystallization.

Synthesis of Amide Derivatives

Amide derivatives are synthesized by reacting this compound or its activated form with a primary or secondary amine.

The most straightforward method for amide synthesis is the reaction of 4-(4-fluorophenyl)benzoyl chloride with an amine.

Caption: Amidation via Acyl Chloride.

-

Reaction Setup: Dissolve the amine in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

-

Reagent Addition: Add a base such as triethylamine or pyridine, followed by the slow addition of 4-(4-fluorophenyl)benzoyl chloride at a low temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to proceed to completion, typically by stirring at room temperature.

-

Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, base, and brine. After drying and solvent removal, the amide can be purified by recrystallization or column chromatography.

Direct coupling of the carboxylic acid with an amine requires the use of a coupling agent to activate the carboxyl group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).[7]

Caption: Direct Amide Coupling Workflow.

-

Reaction Setup: Dissolve this compound, the amine, and additives like HOBt and DMAP in a suitable aprotic solvent (e.g., DMF or DCM).

-

Reagent Addition: Add the coupling agent (e.g., EDC) to the solution, often at 0 °C.

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Workup and Purification: The workup procedure depends on the reagents used. For water-soluble byproducts from EDC, an aqueous workup and extraction are typically sufficient. If DCC is used, the dicyclohexylurea byproduct is filtered off. The crude amide is then purified.

Quantitative Data for Derivatization Reactions

| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |

| 4-Fluorobenzoic acid | Thionyl chloride, then a phenol/pyridine | Phenyl ester | High | [5] |

| 4-Fluorobenzoic acid | Ethanol, H₂SO₄ | Ethyl ester | Good | [8][9] |

| Carboxylic acid | Amine, EDC, HOBt, DMAP | Amide | Good to Excellent | [7] |

| p-Aminobenzoic acid | Ethanol, H₂SO₄ | Ethyl ester | High | [6] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | Valine, NaOH, then CH₂Cl₂ | Amide | - | [6] |

Conclusion

The synthesis of this compound and its derivatives is well-established, with the Suzuki-Miyaura cross-coupling being the cornerstone for the formation of the core biphenyl structure. Subsequent derivatization of the carboxylic acid functional group into esters and amides can be achieved through robust and high-yielding protocols, primarily involving the activation of the acid to an acyl chloride or the use of modern coupling agents. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field to synthesize a wide array of these valuable compounds for various applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(4-FLUOROPHENYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. JPS56110777A - Ester derivative of 4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalscientificjournal.com [globalscientificjournal.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Fluorophenyl)benzoic acid (CAS No. 5731-10-2). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds, namely [1,1'-biphenyl]-4-carboxylic acid and 4-fluorobenzoic acid. This information is intended to serve as a valuable reference for researchers and scientists involved in the characterization and development of biphenyl (B1667301) derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent aromatic rings and the carboxylic acid functional group.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | Singlet | 1H | -COOH |

| ~8.1 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.8 | Doublet | 2H | Aromatic H (meta to -COOH) |

| ~7.7 | Multiplet | 2H | Aromatic H (ortho to F) |

| ~7.3 | Multiplet | 2H | Aromatic H (meta to F) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~163 (d, J ≈ 245 Hz) | C-F |

| ~145 | Quaternary C (C-C biphenyl link) |

| ~139 | Quaternary C (C-C biphenyl link) |

| ~131 | Aromatic CH (ortho to -COOH) |

| ~129 (d, J ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~127 | Aromatic CH (meta to -COOH) |

| ~129 | Quaternary C (ipso to -COOH) |

| ~116 (d, J ≈ 21 Hz) | Aromatic CH (meta to F) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (Carboxylic acid) |

| ~1605, ~1490 | Medium | C=C stretch (Aromatic rings) |

| ~1220 | Strong | C-O stretch |

| ~1160 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend (para-substituted rings) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 216 | High | [M]⁺ (Molecular Ion) |

| 199 | Medium | [M - OH]⁺ |

| 171 | Medium | [M - COOH]⁺ |

| 152 | High | [Biphenyl]⁺ fragment |

| 95 | Medium | [C₆H₄F]⁺ fragment |

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder for pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the EI source, leading to the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of biphenyl compounds often involves cleavage of the biphenyl linkage and fragmentation of the substituent groups.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(4-Fluorophenyl)benzoic acid. This document details the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the spin-spin coupling network within the molecule. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and structurally related compounds in drug discovery and development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons on its two phenyl rings and the carboxylic acid proton. Due to the molecule's dissymmetry, the protons on each ring are chemically distinct, leading to a complex but interpretable spectrum. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. The data presented in the following table is a prediction based on known substituent effects in aromatic systems and analysis of related compounds. The actual experimental values may vary slightly depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | -COOH | ~13 | Singlet (broad) | - | 1H |

| 2 | H-2', H-6' | 7.9 - 8.2 | Doublet | ~8.0 | 2H |

| 3 | H-3', H-5' | 7.6 - 7.8 | Doublet | ~8.0 | 2H |

| 4 | H-2, H-6 | 7.5 - 7.7 | Doublet of doublets | ~8.5, 5.5 | 2H |

| 5 | H-3, H-5 | 7.1 - 7.3 | Triplet | ~8.8 | 2H |

Note: The numbering of the protons is provided in the molecular structure in Figure 1.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

2.1. Materials and Equipment

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Analytical balance

2.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample. A brief application of sonication may be used if necessary.

-

Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube.

-

Add a small drop of TMS to the NMR tube as an internal standard.

-

Cap the NMR tube securely.

2.3. Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the following acquisition parameters (example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Temperature: 298 K

-

2.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions between the aromatic protons of this compound. This visualization provides a clear logical relationship between adjacent and long-range coupled protons, which is fundamental to interpreting the resulting ¹H NMR spectrum.

Figure 1: Spin-spin coupling network in this compound.

This guide provides a foundational understanding of the ¹H NMR spectroscopy of this compound. The provided data and protocols are intended to aid in the efficient and accurate characterization of this and similar molecules, facilitating their advancement in research and development pipelines.

References

In-Depth Technical Guide: 4-(4-Fluorophenyl)benzoic Acid

Abstract

4-(4-Fluorophenyl)benzoic acid, also known as 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl (B1667301) derivative. Biphenyl carboxylic acids are recognized scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making this compound a subject of interest. This guide provides a summary of the available technical data for this compound, including its synthesis and physicochemical properties. Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), it has been determined that a solved single-crystal structure for this compound is not publicly available as of the date of this document.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical data sources. These quantitative data points are essential for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₁₃H₉FO₂[1] |

| Molecular Weight | 216.21 g/mol [1] |

| CAS Number | 5731-10-2[1] |

| Melting Point | 252-253 °C[1] |

| Boiling Point (Predicted) | 369.4 ± 25.0 °C at 760 mmHg[1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³[1] |

| pKa (Predicted) | 4.14 ± 0.10 |

| XLogP3 (Predicted) | 3.68[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, a robust and widely used method for creating biaryl compounds.

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on standard methods for the synthesis of biphenyl carboxylic acids.

Reactants:

-

4-Bromobenzoic acid (or its ester derivative, e.g., methyl 4-bromobenzoate)

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene (B28343)/Water, Dioxane/Water, DMF)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the degassed mixture under an inert atmosphere.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel to yield the pure this compound.

Crystal Structure Analysis

A thorough search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) for the CAS number 5731-10-2 and associated chemical names revealed no deposited crystal structure for this compound. Therefore, quantitative data on unit cell dimensions, space group, bond lengths, and intermolecular interactions from single-crystal X-ray diffraction are not available at this time.

Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Coupling Mechanism

This diagram outlines the key catalytic cycle of the Suzuki-Miyaura reaction used to synthesize the target compound.

References

Solubility of 4-(4-Fluorophenyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(4-Fluorophenyl)benzoic acid in Organic Solvents

Disclaimer: Publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. This guide summarizes the available information and provides a detailed experimental framework for researchers to determine solubility in their specific solvent systems.

Introduction

This compound (CAS: 5731-10-2) is a biphenyl (B1667301) carboxylic acid derivative. Understanding its solubility in various organic solvents is critical for a wide range of applications in research and development, including reaction chemistry, purification, formulation, and drug discovery. The molecule's structure, featuring a polar carboxylic acid group and a large, non-polar fluorobiphenyl backbone, results in a solubility profile that is highly dependent on the properties of the solvent. This guide provides available solubility data and a comprehensive protocol for its experimental determination.

Solubility Data

The following table summarizes the currently available quantitative and qualitative solubility data for this compound. Researchers are encouraged to use the experimental protocols outlined in Section 3.0 to generate precise data for their solvents of interest.

| Solvent | CAS Number | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | ≥ 125 mg/mL | Quantitative[1] |

| Methanol (MeOH) | 67-56-1 | Slightly Soluble | Qualitative[2] |

| Ethanol (EtOH) | 64-17-5 | High Solubility | Qualitative[3] |

| Dimethylformamide (DMF) | 68-12-2 | High Solubility | Qualitative[3] |

| Chloroform | 67-66-3 | High Solubility | Qualitative[3] |

Experimental Protocol: Isothermal Equilibrium Solubility Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method. This protocol is based on standard laboratory procedures for benzoic acid and its derivatives.[4][5]

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium. The time required may vary depending on the solvent and compound.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation at the same temperature is recommended to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step is critical to remove all particulate matter.

-

Quantification:

-

Accurately determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standards of known concentrations.

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualized Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the isothermal equilibrium method for solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is a complex interplay between the properties of the solute, the properties of the solvent, and the external conditions.

Caption: Key factors influencing the solubility of a solid compound.

References

Commercially available 4-(4-Fluorophenyl)benzoic acid precursors

An In-depth Technical Guide to Commercially Available Precursors for 4-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key biphenyl (B1667301) carboxylic acid derivative utilized as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structural framework is integral to numerous biologically active molecules, making its efficient synthesis a topic of considerable interest. This guide provides a comprehensive overview of commercially available precursors, details established synthetic methodologies, and presents detailed experimental protocols for the preparation of this compound.

Commercially Available Precursors

The synthesis of this compound can be approached through several strategic routes, primarily dictated by the selection of commercially available starting materials. The choice of precursor is often influenced by factors such as cost, purity, availability, and the desired scale of operation. The following tables provide a summary of key precursors, with data on representative suppliers, reported purities, and pricing to facilitate comparison.

Table 1: Core Building Block Precursors

| Precursor | Supplier | Purity | Price (USD) |

| 4-Bromobenzoic acid | Tokyo Chemical Industry (TCI) | >98.0% (GC) | $59.00 / 25g |

| Thermo Scientific Chemicals | ≥96.0% (Titration)[2] | $135.65 / 100g[2] | |

| FSC | 99.09%[3] | $43.80 / 25g[3] | |

| P C Chem (IndiaMART) | 98%[4] | ~ $30 / kg[4] | |

| 4-Chlorobenzoic acid | Tokyo Chemical Industry (TCI) | >99.0% (GC) | $19.00 / 25g |

| Chem-Impex | ≥ 99% (HPLC)[1] | Contact for pricing | |

| SD Fine-Chem | Laboratory Reagent[5] | ~ $4.50 / 100g[5] | |

| Various IndiaMART Suppliers | Technical to 99%[6][7] | ~ $4-5 / kg[6] | |

| 4-Fluorophenylboronic acid | Chem-Impex | ≥ 98% (HPLC)[8] | $18.53 / 5g[8] |

| Boron Molecular | 97%[9] | $46.00 / 100g[9] | |

| Sigma-Aldrich | ≥95%[10] | Contact for pricing | |

| Denisco Chemicals (IndiaMART) | 98% (Technical Grade)[11] | Contact for pricing |

Table 2: Advanced Biphenyl Precursors

| Precursor | Supplier | Purity | Price (USD) |

| 4-Bromo-4'-fluorobiphenyl (B50986) | Sigma-Aldrich | 97%[12] | $34.50 / 500mg[12] |

| Oakwood Chemical | 99%[13] | $55.00 / 100mg[13] | |

| Career Henan Chemical Co. | 99%[14] | ~ $2.00 / kg (bulk)[14] | |

| 4-Fluorophenylmagnesium bromide | Sigma-Aldrich | 1.0 M in THF | Contact for pricing |

Synthetic Routes and Experimental Protocols

The construction of the this compound scaffold is most prominently achieved via palladium-catalyzed cross-coupling reactions or through the use of organometallic reagents like Grignard reagents.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely adopted method for the formation of C-C bonds between aryl halides and arylboronic acids.[15] This reaction is characterized by its mild conditions and tolerance to a variety of functional groups.[16]

This protocol is adapted from a generalized procedure for Suzuki-Miyaura couplings in aqueous media.[17][18][19]

Materials:

-

4-Bromobenzoic acid (1.0 mmol)

-

Palladium on carbon (Pd/C, e.g., 10 wt. %) or other suitable palladium catalyst[17]

-

Ethanol (B145695)/Water or neat Water[17][18]

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 4-bromobenzoic acid, 4-fluorophenylboronic acid, potassium carbonate, and the palladium catalyst.[17]

-

Add the solvent (e.g., a mixture of ethanol and water, or neat distilled water).[17][18]

-

Stir the mixture vigorously at room temperature. The reaction can be conducted in the open air.[17][19]

-

Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times are typically in the range of 30 minutes to a few hours.[17][18]

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

Transfer the filtrate to a beaker and acidify with concentrated HCl to a pH of approximately 3 to precipitate the product.[17]

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold distilled water to remove inorganic impurities.

-

Dry the product to obtain this compound.

Grignard Reaction

An alternative synthetic strategy involves the use of a Grignard reagent. This method typically proceeds via the formation of an organomagnesium compound from a halo-biphenyl precursor, followed by a carboxylation step using carbon dioxide.

This protocol outlines a general procedure for the carboxylation of a Grignard reagent.

Materials:

-

4-Bromo-4'-fluorobiphenyl

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid CO₂)

-

Aqueous acid (e.g., HCl or H₂SO₄) for workup

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of 4-bromo-4'-fluorobiphenyl in anhydrous ether or THF dropwise. A crystal of iodine can be added to initiate the reaction.

-

Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional 30-60 minutes.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

With vigorous stirring, carefully add crushed dry ice to the cooled solution. This will form the magnesium carboxylate salt.

-

-

Workup:

-

Once the dry ice has sublimed, cautiously add aqueous acid to the reaction mixture to protonate the carboxylate salt, which will precipitate the final product.[20]

-

Isolate the crude this compound by filtration.

-

Purify the product by recrystallization from a suitable solvent.

-

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the logical steps in the described synthetic pathways.

Caption: Suzuki-Miyaura synthesis of this compound.

Caption: Grignard synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromobenzoic acid, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 4. indiamart.com [indiamart.com]

- 5. CHLOROBENZOIC [sdfine.com]

- 6. indiamart.com [indiamart.com]

- 7. guidechem.com [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]

- 11. m.indiamart.com [m.indiamart.com]

- 12. 4-Brom-4′-fluorbiphenyl 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Bromo-4'-fluorobiphenyl [oakwoodchemical.com]

- 14. 4-Bromo-4'-fluorobiphenyl | 398-21-0 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 20. youtube.com [youtube.com]

Role of 4-(4-Fluorophenyl)benzoic acid as a synthetic intermediate

An In-depth Technical Guide on 4-(4-Fluorophenyl)benzoic acid as a Core Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic carboxylic acid derivative that has emerged as a pivotal building block in medicinal chemistry and materials science.[1] Its biaryl structure, featuring a fluorinated phenyl ring linked to a benzoic acid moiety, provides a versatile scaffold for developing novel therapeutic agents and functional materials.[1] The strategic incorporation of a fluorine atom can significantly enhance desirable pharmacological properties, including metabolic stability, binding affinity to biological targets, and membrane permeability.[1][2][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its crucial role as a synthetic intermediate, with a focus on its applications in drug discovery.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FO₂ | [4] |

| Molecular Weight | 216.21 g/mol | [4] |

| Appearance | White solid | [5] |

| Melting Point | 241 - 243 °C (465.8 - 469.4 °F) | [5] |

| CAS Number | 5731-10-2 | [6] |

| Solubility | Soluble in DMSO. | [6] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1][7]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 4-bromobenzoic acid and 4-fluorophenylboronic acid.

Materials:

-

4-bromobenzoic acid

-

4-fluorophenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (B28343)/Water or 1,4-Dioxane (B91453)/Water solvent mixture

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

-

Schlenk flask or round-bottom flask

-

Condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst system (e.g., 0.1 mol% Pd/C or a mixture of Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%)).[7][8]

-

Solvent Addition: Add the solvent mixture, typically toluene and water or 1,4-dioxane and water (e.g., in a 4:1 ratio), to the flask.[7]

-

Reaction: Stir the mixture at room temperature for a short period to ensure mixing, then heat the reaction to a temperature ranging from room temperature to 110°C, depending on the specific catalyst system used.[8][9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.[7]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography if necessary.[10]

Caption: Workflow for Suzuki-Miyaura Synthesis.

Role as a Synthetic Intermediate

The carboxylic acid and biaryl functionalities of this compound make it a versatile intermediate for a variety of chemical transformations.

Caption: Core reactions of the intermediate.

Esterification Reactions

Esterification of the carboxylic acid group is a common transformation, often used to modify the compound's solubility or to act as a protecting group for further reactions.

Experimental Protocol: Fischer-Speier Esterification

-

Setup: Dissolve this compound (1.0 mmol) in an excess of the desired alcohol (e.g., ethanol).[11]

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[11]

-

Reaction: Heat the mixture to reflux for several hours.[11] The reaction is an equilibrium, so using excess alcohol helps drive it to completion.[12]

-

Work-up: After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution.[11]

-

Purification: Extract the ester product with an organic solvent, wash with water, dry the organic layer, and remove the solvent under reduced pressure.[13]

Amidation Reactions

Amide bond formation is critical in drug discovery for creating peptidomimetics and other complex molecules. Direct amidation can be achieved using various coupling agents or catalyzed by Lewis acids.[14][15]

Experimental Protocol: Amidation using a Coupling Agent

-

Activation: Dissolve this compound (1.0 mmol) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP).

-

Amine Addition: Add the desired amine (1.1 mmol) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up: Filter off any solid byproducts. Wash the filtrate with dilute acid, then a basic solution (like NaHCO₃), and finally with brine.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery

This compound and its derivatives are of significant interest in the development of new therapeutics.

-

Anticancer Agents: The core structure is used to develop inhibitors of key cellular targets. For instance, this compound itself has been shown to bind to the anti-apoptotic protein Bcl-2 with a dissociation constant (KD) of 400 μM, making it a starting point for developing more potent Bcl-2 selective anticancer agents.[6]

-

Enzyme Inhibitors: The structural features of this molecule, including the carboxylic acid group for hydrogen bonding and the fluorophenyl group for hydrophobic interactions, make it an attractive scaffold for designing enzyme inhibitors.[1]

-

Antimicrobial Agents: Various derivatives, particularly heterocyclic structures like oxadiazoles (B1248032) synthesized from this compound, have demonstrated potential as antimicrobial agents.[1][11]

While not a direct precursor, the structural motifs found in this compound are relevant to complex drugs like Leniolisib . Leniolisib is a selective PI3Kδ inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS).[16][17][18] The PI3K/AKT/mTOR pathway is a critical signaling network that controls cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and immune disorders.[16][17] The development of molecules targeting this pathway often involves biaryl structures similar to this compound.

Caption: PI3K/AKT/mTOR signaling pathway.

Spectroscopic Data

The following table summarizes characteristic spectroscopic data for this compound.

| Data Type | Characteristic Peaks/Shifts (δ in ppm) | Reference |